molecular formula C8H7BrO3S B13247711 Methyl 2-(5-bromo-4-methylthiophen-2-YL)-2-oxoacetate

Methyl 2-(5-bromo-4-methylthiophen-2-YL)-2-oxoacetate

Cat. No.: B13247711
M. Wt: 263.11 g/mol
InChI Key: UJOQOKBWTPUAIX-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, along with a methyl ester and a keto group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate typically involves the bromination of 4-methylthiophene followed by esterification and oxidation reactions. One common method includes:

    Bromination: 4-methylthiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-4-methylthiophene.

    Esterification: The brominated product is then reacted with methyl chloroformate in the presence of a base like triethylamine to form the methyl ester.

    Oxidation: Finally, the ester is oxidized using an oxidizing agent such as potassium permanganate to introduce the keto group, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Oxidation and Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride. Conversely, the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in organic solvents.

Major Products:

  • Substituted thiophene derivatives.
  • Hydroxylated products.
  • Sulfoxides and sulfones.
  • Coupled products with various functional groups.

Scientific Research Applications

Chemistry: Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials, such as conducting polymers and organic semiconductors.

Biology and Medicine: In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it a versatile building block for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate depends on its specific application. In chemical reactions, the bromine atom and the keto group are key reactive sites. The bromine atom can undergo substitution reactions, while the keto group can participate in reduction or oxidation reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • Methyl 2-(5-bromo-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • (5-Bromo-4-methylthiophen-2-yl)boronic acid
  • 1-(5-Bromo-4-methylthiophen-2-yl)ethanone

Comparison: Methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate is unique due to the presence of both a bromine atom and a keto group, which provide distinct reactivity compared to similar compounds. For example, Methyl 2-(5-bromo-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane contains a boronic ester group, making it more suitable for coupling reactions, while (5-Bromo-4-methylthiophen-2-yl)boronic acid is primarily used in Suzuki-Miyaura coupling reactions. 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, on the other hand, lacks the ester functionality, which limits its reactivity in certain synthetic applications.

Properties

Molecular Formula

C8H7BrO3S

Molecular Weight

263.11 g/mol

IUPAC Name

methyl 2-(5-bromo-4-methylthiophen-2-yl)-2-oxoacetate

InChI

InChI=1S/C8H7BrO3S/c1-4-3-5(13-7(4)9)6(10)8(11)12-2/h3H,1-2H3

InChI Key

UJOQOKBWTPUAIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)C(=O)OC)Br

Origin of Product

United States

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